molecular formula C7H9N3O2 B1323411 N,N-dimethyl-6-nitropyridin-3-amine CAS No. 38772-04-2

N,N-dimethyl-6-nitropyridin-3-amine

Cat. No.: B1323411
CAS No.: 38772-04-2
M. Wt: 167.17 g/mol
InChI Key: PDOHFLCDPWIDHH-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-nitropyridin-3-amine: is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is characterized by the presence of a nitro group at the 6-position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-nitropyridin-3-amine typically involves the reaction of 2-bromo-5-nitropyridine with dimethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-bromo-5-nitropyridine+dimethylamineThis compound\text{2-bromo-5-nitropyridine} + \text{dimethylamine} \rightarrow \text{this compound} 2-bromo-5-nitropyridine+dimethylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-6-nitropyridin-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents such as ethanol or methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base and under reflux conditions.

Major Products:

    Reduction: N,N-dimethyl-6-aminopyridin-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-6-nitropyridin-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as a ligand, binding to metal ions or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-dimethyl-4-nitropyridin-3-amine
  • N,N-dimethyl-2-nitropyridin-3-amine
  • N,N-dimethyl-6-aminopyridin-3-amine

Comparison: N,N-dimethyl-6-nitropyridin-3-amine is unique due to the position of the nitro group on the pyridine ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with other molecules. For example, the 6-nitro derivative may exhibit different electronic and steric properties compared to the 4-nitro or 2-nitro derivatives, leading to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

N,N-dimethyl-6-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9(2)6-3-4-7(8-5-6)10(11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOHFLCDPWIDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1 g of 5-bromo-2-nitropyridine in 5 mL of ethanol are added 6 mL of a 2 M solution of dimethylamine in tetrahydrofuran. The reaction mixture is heated for 2 hours at 140° C. in a microwave machine. After cooling, the solid formed is separated off and washed with ethyl ether to give 850 mg of N,N-dimethyl-6-nitropyridine-3-amine in the form of a yellow solid.
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Synthesis routes and methods II

Procedure details

6 ml of a 2M solution of dimethylamine in tetrahydrofuran are added to a solution of 1 g of 5-bromo-2-nitropyridine in 5 ml of ethanol. The reaction mixture is heated at 140° C. for 2 hours in a microwave device. After cooling, the solid formed is separated off and washed with ethyl ether to give 850 mg of N,N-dimethyl-6-nitropyridine-3-amine in the form of a yellow solid.
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Synthesis routes and methods III

Procedure details

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